[1,4-Phenylenebis(methylene)]bis(tributoxysilane)
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Overview
Description
[1,4-Phenylenebis(methylene)]bis(tributoxysilane): is a chemical compound with the molecular formula C({32})H({62})O({6})Si({2}). It is a silane derivative that contains a phenylene group connected by methylene bridges to two tributoxysilane groups. This compound is known for its applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,4-Phenylenebis(methylene)]bis(tributoxysilane) typically involves the reaction of 1,4-bis(chloromethyl)benzene with tributoxysilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures, around 80-100°C.
Catalyst: Common catalysts include palladium or platinum-based catalysts.
Solvent: Anhydrous solvents like toluene or tetrahydrofuran (THF) are used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of [1,4-Phenylenebis(methylene)]bis(tributoxysilane) follows similar synthetic routes but on a larger scale. The process involves:
Reactant Preparation: Purification of 1,4-bis(chloromethyl)benzene and tributoxysilane to remove impurities.
Reaction Setup: Large-scale reactors equipped with temperature control and inert gas flow systems.
Catalysis: Use of efficient catalysts to ensure high yield and selectivity.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
[1,4-Phenylenebis(methylene)]bis(tributoxysilane) undergoes various chemical reactions, including:
Substitution Reactions: The methylene groups can participate in nucleophilic substitution reactions.
Oxidation: The silane groups can be oxidized to form silanols.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)) for oxidation reactions.
Nucleophiles: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions for hydrolysis.
Major Products
Oxidation: Formation of silanols and phenylene derivatives.
Substitution: Formation of substituted phenylene derivatives.
Hydrolysis: Formation of silanols and tributyl alcohol.
Scientific Research Applications
[1,4-Phenylenebis(methylene)]bis(tributoxysilane) has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and composites.
Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules.
Surface Modification: Utilized for modifying the surface properties of materials, such as increasing hydrophobicity or adhesion.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Mechanism of Action
The mechanism of action of [1,4-Phenylenebis(methylene)]bis(tributoxysilane) involves its ability to form strong bonds with various substrates through its silane groups. The molecular targets and pathways include:
Silane Bond Formation: The silane groups can form covalent bonds with hydroxyl groups on surfaces, leading to surface modification.
Catalytic Activity: The compound can act as a ligand, coordinating with metal centers in catalytic reactions, thereby influencing the reaction pathway and enhancing catalytic activity.
Comparison with Similar Compounds
Similar Compounds
[1,4-Phenylenebis(methylene)]bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of tributoxysilane.
[1,4-Phenylenebis(methylene)]bis(triethoxysilane): Contains triethoxysilane groups, making it more reactive towards hydrolysis.
[1,4-Phenylenebis(methylene)]bis(triphenylsilane): Contains triphenylsilane groups, which are bulkier and less reactive.
Uniqueness
[1,4-Phenylenebis(methylene)]bis(tributoxysilane) is unique due to its balance of reactivity and stability. The tributoxysilane groups provide sufficient reactivity for surface modification and catalysis while maintaining stability under various conditions. This makes it a versatile compound for a wide range of applications in materials science and organic synthesis.
Properties
CAS No. |
192802-49-6 |
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Molecular Formula |
C32H62O6Si2 |
Molecular Weight |
599.0 g/mol |
IUPAC Name |
tributoxy-[[4-(tributoxysilylmethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C32H62O6Si2/c1-7-13-23-33-39(34-24-14-8-2,35-25-15-9-3)29-31-19-21-32(22-20-31)30-40(36-26-16-10-4,37-27-17-11-5)38-28-18-12-6/h19-22H,7-18,23-30H2,1-6H3 |
InChI Key |
LUPITFJPVBMVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Si](CC1=CC=C(C=C1)C[Si](OCCCC)(OCCCC)OCCCC)(OCCCC)OCCCC |
Origin of Product |
United States |
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